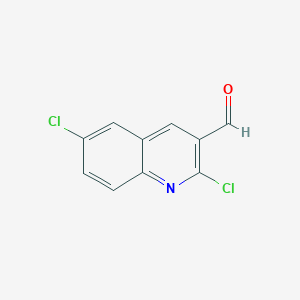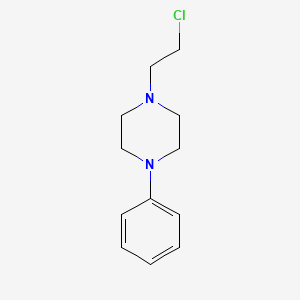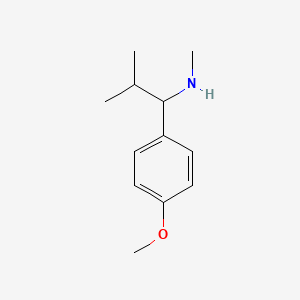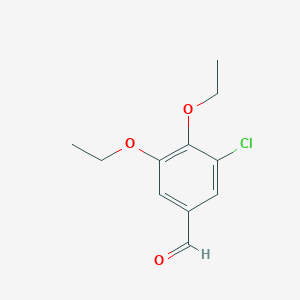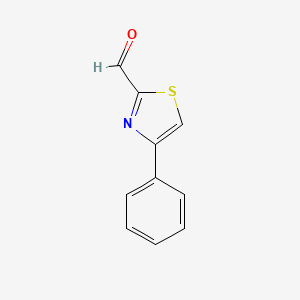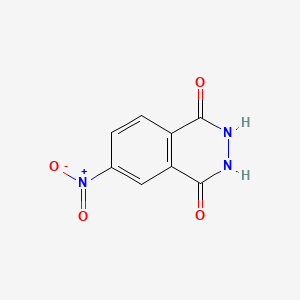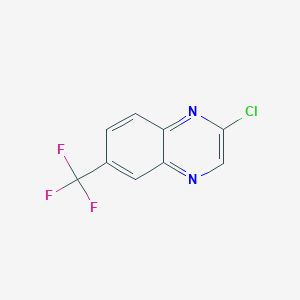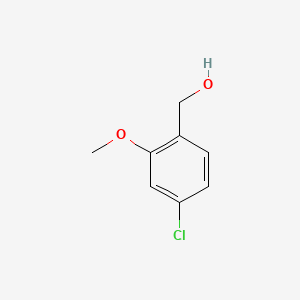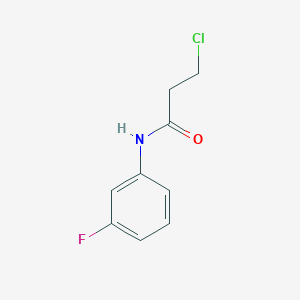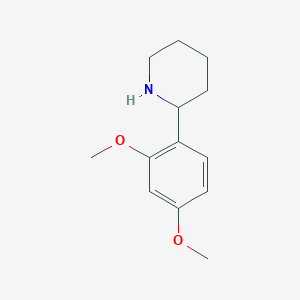
4-chloro-1-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis
The chemical reactions of indole derivatives have been studied extensively . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
4-chloro-1-methyl-1H-indole-2-carboxylic acid: is a derivative of indole, which has been extensively studied for its potential in treating various types of cancer. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells. They have been applied in the synthesis of compounds that show promise in targeted cancer therapies .
Antimicrobial Activity
The indole core is a prevalent structure in compounds with antimicrobial properties. Research has indicated that modifications of the indole ring, such as those found in 4-chloro-1-methyl-1H-indole-2-carboxylic acid , can lead to the development of new antimicrobial agents that are effective against a range of microbial pathogens .
Treatment of Disorders
Indole derivatives, including 4-chloro-1-methyl-1H-indole-2-carboxylic acid , have been investigated for their potential to treat various disorders in the human body. This includes neurological disorders, where they may play a role in neuroprotection and the restoration of neural functions .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the development of new anti-inflammatory drugs4-chloro-1-methyl-1H-indole-2-carboxylic acid could be used to synthesize compounds that help reduce inflammation in conditions such as arthritis and other inflammatory diseases .
Antiviral Agents
Indole derivatives have shown potential as antiviral agents. They have been used to create compounds that can inhibit the replication of viruses, including influenza and other respiratory viruses. The structural features of 4-chloro-1-methyl-1H-indole-2-carboxylic acid may contribute to the synthesis of novel antiviral drugs .
Antidiabetic Effects
Research into indole derivatives has also explored their use in managing diabetes. These compounds can be designed to interact with biological targets that regulate blood sugar levels, providing a new approach to diabetes treatment4-chloro-1-methyl-1H-indole-2-carboxylic acid could be a key precursor in the synthesis of such therapeutic agents .
Safety And Hazards
Indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZPBOQBLXWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406470 |
Source


|
| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
23967-44-4 |
Source


|
| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

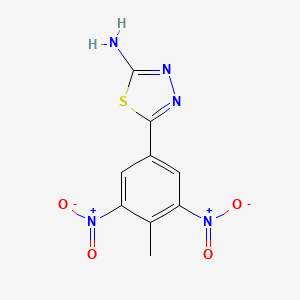

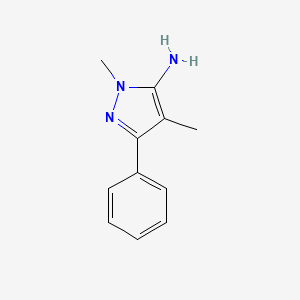
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
